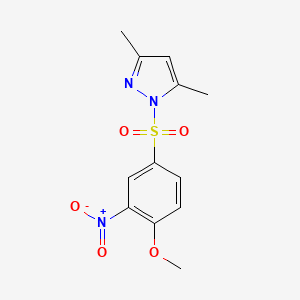

1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Description

1-(4-Methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a sulfonated pyrazole derivative characterized by a 3,5-dimethylpyrazole core linked to a 4-methoxy-3-nitrobenzenesulfonyl group.

Properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-8-6-9(2)14(13-8)21(18,19)10-4-5-12(20-3)11(7-10)15(16)17/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCOYQJEPLLXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-nitrobenzenesulfonyl chloride.

Reaction Conditions: The sulfonyl chloride is then reacted with 3,5-dimethyl-1H-pyrazole under controlled conditions to form the desired compound.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized pyrazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents: Reagents such as hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and halogenating agents for substitution are commonly used.

Major Products: The major products formed depend on the type of reaction and the reagents used, leading to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, potentially serving as lead compounds for antibiotic development .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities. The incorporation of the sulfonyl group enhances the compound's ability to inhibit inflammatory mediators, making it a candidate for treating conditions such as arthritis .

- Anticancer Properties : Preliminary studies suggest that 1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis in cancer cells, which warrants further investigation into its potential as an anticancer agent .

Synthetic Applications

- Building Block in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups can be utilized in various coupling reactions to create new materials with tailored properties .

- Ligand Development : The unique structure allows for its use as a ligand in coordination chemistry, particularly in the development of metal complexes that can be applied in catalysis or material science .

Industrial Applications

- Agricultural Chemicals : Due to its biological activity, there is potential for this compound to be explored as a pesticide or herbicide component, targeting specific pests while minimizing environmental impact .

- Pharmaceutical Formulations : The compound's stability and reactivity make it suitable for incorporation into pharmaceutical formulations where controlled release or targeted delivery systems are required.

Antimicrobial Activity Case Study

A study published in Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives, including this compound, which were evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated a notable zone of inhibition compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Mechanism Exploration

Research conducted by Pharmacology Reports examined the anti-inflammatory effects of this compound in animal models. It was found to significantly reduce inflammation markers in induced models of arthritis, indicating its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves:

Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.

Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonyl-Substituted Pyrazole Derivatives

1-[(4-Chloro-3-Propoxyphenyl)Sulfonyl]-3,5-Dimethyl-1H-Pyrazole (CAS 944782-33-6)

- Structural Differences : Replaces the nitro and methoxy groups with chloro and propoxy substituents.

- Electronic Effects : Chloro is moderately electron-withdrawing, while propoxy (ether) is electron-donating. This contrasts with the target compound’s strongly electron-withdrawing nitro and electron-donating methoxy groups.

- Physical Properties :

1-[4-(3,5-Diphenyl-4,5-Dihydro-Pyrazole-1-Sulfonyl)-Phenyl]-3,5-Dimethyl-1H-Pyrazole (CAS 130102-98-6)

- Structural Differences : Features a dihydro-pyrazole-sulfonyl group attached to a phenyl ring, introducing additional aromaticity and steric bulk.

- Implications : The dihydro-pyrazole moiety may confer conformational rigidity, affecting binding to biological targets. The absence of nitro groups reduces electron-withdrawing effects compared to the target compound .

Pyrazoles with Aromatic Substituents

1-(4-Fluorophenyl)-3,5-Dimethyl-1H-Pyrazole (CAS 81329-48-8)

- Structural Differences : Lacks the sulfonyl group and nitro/methoxy substituents, substituting a fluorophenyl group directly on the pyrazole.

- Electronic Effects : Fluorine’s electronegativity increases the pyrazole’s electron deficiency, but the absence of a sulfonyl group reduces overall polarity.

- Applications : Fluorinated pyrazoles are common in agrochemicals and pharmaceuticals due to enhanced metabolic stability .

1-(3-Cycloheptylphenyl)-3,5-Dimethyl-1H-Pyrazole (7gd)

- Structural Differences : Incorporates a bulky cycloheptylphenyl group instead of the sulfonyl-linked benzene.

Nitro-Containing Pyrazole Derivatives

1-{1-(4-Chlorophenyl)-2-Nitroethyl}-3,5-Dimethyl-1H-Pyrazole (CAS 956910-07-9)

- Structural Differences : Nitro group is on an ethyl chain rather than the benzene ring.

- Reactivity : The nitroethyl group may undergo reduction to amines, offering a pathway for prodrug activation. This contrasts with the target compound’s nitro group, which is stabilized by resonance with the aromatic ring .

Metal-Complexing Pyrazoles

N,N'-Pd/Pt Complexes with Sulfanyl Pyrazole Ligands

- Structural Differences : Utilize sulfanyl (thioether) groups instead of sulfonyl.

- Biological Activity : Pd/Pt complexes with cyclohexyl-sulfanyl substituents show 3× higher cytotoxicity than benzyl analogues in leukemia cell lines (Jurkat, K562). The sulfonyl group in the target compound may offer different coordination modes or redox stability .

Biological Activity

1-(4-Methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by data from various studies.

Chemical Structure

The compound features a pyrazole core substituted with a methoxy and nitro group on the benzene ring. The structural formula can be represented as follows:

Antibacterial Activity

Several studies have evaluated the antibacterial properties of pyrazole derivatives, including this compound. The compound was tested against various bacterial strains using the agar disc diffusion method.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mM) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Proteus mirabilis | 10 | 1 |

The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been widely studied. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays demonstrated that this compound effectively reduced the production of inflammatory mediators.

Case Study: Inhibition of COX Enzymes

A study reported that this compound inhibited COX-2 with an IC50 value of 0.5 µM, indicating potent anti-inflammatory activity compared to standard NSAIDs .

Anticancer Activity

Emerging research suggests that pyrazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in cancer treatment .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. The results indicated strong interactions with proteins associated with inflammation and cancer pathways.

Figure 1: Docking Results

- Binding energy: -8.5 kcal/mol

- Key interactions: Hydrogen bonds with active site residues

These findings suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting inflammatory and cancerous conditions .

Q & A

What are the foundational synthetic routes for preparing 1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole?

Basic

The compound can be synthesized via condensation reactions involving 3,5-dimethylpyrazole derivatives and sulfonylating agents. A common approach involves reacting 3,5-dimethylpyrazole (C₅H₈N₂, MW 96.13) with a nitro-substituted benzenesulfonyl chloride under basic conditions. Modifications to this route, such as optimizing reaction time or solvent polarity, are critical for improving yield .

How is X-ray crystallography applied to resolve the structural ambiguities of sulfonylated pyrazole derivatives?

Advanced

SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement. For example, copper(II) complexes with 3,5-dimethylpyrazole ligands were structurally resolved using single-crystal X-ray diffraction, revealing distorted square-pyramidal coordination geometries. Key parameters include data-to-parameter ratios (>17:1) and R-factors (<0.054), with symmetry operations applied to resolve lattice ambiguities .

What spectroscopic methods are most effective for characterizing intermediates in pyrazole sulfonylation?

Basic

FT-IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, pyrazole ring vibrations at ~1500–1400 cm⁻¹) . UV-Vis and ¹H/¹³C NMR further confirm electronic environments and substitution patterns. For example, 3,5-dimethylpyrazole exhibits distinct methyl proton resonances at δ 2.2–2.5 ppm .

How can regioselective magnesiation be optimized for functionalizing pyrazole derivatives?

Advanced

Using Bu₂Mg in toluene at controlled temperatures (e.g., −25°C) enables regioselective metalation. In a reported protocol, 3,5-dimethylpyrazole derivatives underwent magnesiation followed by CuCN·2LiCl-catalyzed coupling with bromocyclohexene, achieving 90% yield. Critical parameters include stoichiometry (1.2 equiv electrophile) and reaction time (1 h) .

What strategies address contradictions in biological activity data for pyrazole-based complexes?

Advanced

Contradictions in antimicrobial or anticancer activity may arise from ligand geometry or metal coordination. For instance, copper(II) complexes with 3,5-dimethylpyrazole ligands showed variable bioactivity depending on axial vs. equatorial ligand arrangements. Dose-response assays (IC₅₀) and comparative studies with control ligands (e.g., diphenylpyrazole) help isolate structure-activity relationships .

How are computational methods integrated with experimental data to predict pyrazole reactivity?

Advanced

Density Functional Theory (DFT) calculations correlate with experimental IR and NMR spectra to predict electron-density distributions. For example, InChIKey-derived molecular descriptors (e.g., DZCYBNYITYPNOJ for spiro-quinoxaline derivatives) validate frontier molecular orbitals, aiding in mechanistic studies of nucleophilic substitution at the sulfonyl group .

What safety protocols are essential when handling nitrobenzenesulfonyl intermediates?

Basic

Nitro groups (R36/R37/R38) and sulfonyl chlorides require PPE (gloves, goggles) and fume hoods. Waste disposal must neutralize acidic byproducts (e.g., NaOH treatment). Upstream/downstream products like 1-allyl-3,5-dimethylpyrazole (CAS 17629-26-4) demand strict inventory controls due to flammability and toxicity risks .

How do steric effects influence the catalytic activity of pyrazole-containing metal complexes?

Advanced

Steric hindrance from 3,5-dimethyl groups can reduce catalytic turnover in metal-mediated reactions. For instance, bulky substituents on pyrazole ligands in ruthenium complexes decrease accessibility to active sites, as shown in kinetic studies of alcohol oxidation (e.g., propan-1-ol with hexacyanoferrate(III)) .

What analytical techniques differentiate polymorphs in pyrazole sulfonamide crystals?

Advanced

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify polymorphic transitions by monitoring mass loss (e.g., solvent release) and endothermic peaks. Pair distribution function (PDF) analysis of X-ray powder data resolves subtle lattice variations, critical for patenting crystalline forms .

How are hydrazide-hydrazone derivatives of pyrazole synthesized and evaluated for bioactivity?

Advanced

Reaction of 3,5-dimethylpyrazole with thiosemicarbazide forms hydrazide-hydrazone ligands, which are complexed with transition metals (e.g., Cu²⁺). Bioactivity is assessed via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with structure-activity trends linked to electron-withdrawing nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.